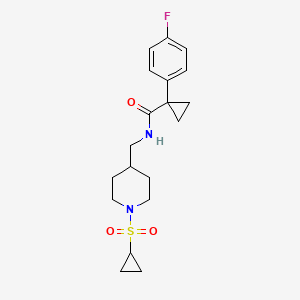

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H25FN2O3S and its molecular weight is 380.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s worth noting that piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that the activation of the nlrp3 inflammasome, a common target of piperidine-related compounds, is controlled by two-step signal activation . The first signal is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLPR3 and pro-IL-1β .

Biochemical Pathways

Piperidine-related compounds are known to play a significant role in the pharmaceutical industry, affecting a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of piperidine-related compounds have been widely studied .

Result of Action

It’s known that nlrp3 inflammasome inhibitors can have significant effects on the generation of proinflammatory factors such as il-1β, as well as neurotoxic mediators such as nitric oxide (no) and reactive oxygen species (ros) .

Action Environment

The action environment can significantly affect the efficacy and stability of piperidine-related compounds .

生物活性

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to a class of cyclopropane derivatives that have shown promise in various pharmacological applications, including anti-cancer properties. The unique structural features of cyclopropane rings contribute to enhanced binding affinity and metabolic stability, making them attractive candidates for drug development.

2. Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Cyclopropylsulfonyl piperidine and 4-fluorophenyl derivatives.

- Reagents : Acid chlorides or anhydrides for amide formation.

- Conditions : Standard organic synthesis techniques including reflux or microwave-assisted reactions.

The resulting compound is characterized by a rigid cyclopropane structure that imparts distinct electronic properties beneficial for biological activity.

3.1 Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of phenylcyclopropane carboxamide inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxicity at effective doses .

The proposed mechanism involves the inhibition of specific cellular pathways crucial for cancer cell proliferation. The interaction with cyclin-dependent kinases (CDKs) has been highlighted as a potential target, leading to cell cycle arrest and apoptosis in cancer cells .

4. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Enhanced binding affinity and potency |

| Variation in the piperidine ring | Altered metabolic stability and selectivity |

| Changes in the cyclopropane substituent | Impact on lipophilicity and cellular uptake |

These findings underscore the importance of optimizing chemical structure to enhance therapeutic efficacy.

5. Case Studies

Several studies have highlighted the potential of cyclopropane-based compounds in cancer therapy:

- Study 1 : A series of phenoxyacetyl-cyclopropanamide derivatives were synthesized and screened for antiproliferative activity against multiple cancer cell lines, demonstrating significant efficacy with low cytotoxicity .

- Study 2 : The compound was tested in vivo using animal models with induced tumors, showing promising results in reducing tumor size without significant side effects.

6. Conclusion

This compound represents a compelling candidate for further investigation in cancer therapeutics. Its unique structural features contribute to its biological activity, particularly its ability to inhibit cancer cell proliferation while minimizing cytotoxic effects.

特性

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O3S/c20-16-3-1-15(2-4-16)19(9-10-19)18(23)21-13-14-7-11-22(12-8-14)26(24,25)17-5-6-17/h1-4,14,17H,5-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEVUHLNAWYGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。